3-Isothiocyanatobut-1-ene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-isothiocyanatobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c1-3-5(2)6-4-7/h3,5H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLACDYSFVHYEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Biosynthetic Pathways of 3 Isothiocyanatobut 1 Ene
Botanical Distribution within the Brassicaceae Family
The potential to produce this compound is widespread among species of the Brassicaceae family, which includes a vast array of economically important vegetables and oilseed crops. nih.govnih.gov The presence of its direct precursor, the glucosinolate gluconapin (B99918), determines its botanical distribution.
Research has identified the presence of this compound, following the hydrolysis of its precursor, in several specific plant species. These findings highlight the compound's prevalence within this botanical family. Notable examples include the turnip (Brassica rapa), Alyssum turkestanicum, and the rocket plant Diplotaxis harra. nih.govnih.govsmolecule.comnaturalproducts.net The compound has also been reported in other species such as Brassica carinata and Sinapis alba (white mustard). nih.gov
Table 1: Documented Botanical Sources of this compound This table is interactive. You can sort and filter the data.
| Plant Species | Common Name | Family | Reference(s) |
|---|---|---|---|
| Brassica rapa | Turnip | Brassicaceae | nih.gov, naturalproducts.net, nih.gov |
| Alyssum turkestanicum | Brassicaceae | smolecule.com | |
| Diplotaxis harra | Rocket | Brassicaceae | smolecule.com, naturalproducts.net |
| Brassica carinata | Ethiopian Mustard | Brassicaceae | nih.gov |
The concentration of glucosinolates, and thus the potential yield of their corresponding isothiocyanates, varies significantly between different plant tissues and is influenced by developmental stage and environmental conditions. frontiersin.orgnih.gov Generally, seeds of Brassicaceae plants contain considerably higher amounts of glucosinolates compared to other plant parts. nih.gov
In a study analyzing the volatile compounds from the seeds of six Brassicaceae species, this compound (also referred to as 3-butenyl isothiocyanate) was found to be the predominant compound in the volatile oil of Brassica rapa seeds. nih.govresearchgate.net This highlights the seeds as a particularly rich potential source of this specific isothiocyanate.
Table 2: Relative Abundance of this compound in Brassica rapa Seed Volatiles This table is interactive. You can sort and filter the data.
| Plant Species | Plant Part | Compound | Relative Abundance (%) | Reference(s) |
|---|
Elucidation of Glucosinolate Precursors and Enzymatic Hydrolysis Mechanisms
The formation of this compound is a direct result of a two-component defense system known as the "glucosinolate-myrosinase system" or "mustard oil bomb". d-nb.infouni-goettingen.de This system remains inactive until the plant tissue is disrupted, for instance by herbivore feeding or mechanical damage, which allows the substrate and enzyme to interact. mdpi.com
Scientific literature consistently identifies the glucosinolate gluconapin (also known as 3-butenylglucosinolate) as the direct precursor to this compound. smolecule.commdpi.com Glucosinolates are a class of sulfur- and nitrogen-containing secondary metabolites that are structurally diverse. frontiersin.orgbohrium.com Upon enzymatic action, the stable gluconapin molecule is broken down, releasing the volatile and reactive this compound. mdpi.com
Myrosinases (β-thioglucoside glucohydrolases) are the enzymes responsible for initiating the hydrolysis of glucosinolates. nih.govfrontiersin.org When tissue damage occurs, myrosinase gains access to gluconapin and cleaves the glucose molecule from it. This results in the formation of an unstable intermediate, thiohydroximate-O-sulfate, which then spontaneously rearranges to form this compound. uni-goettingen.de This enzymatic reaction is a crucial defense mechanism for the plant against a variety of pests and pathogens. nih.govuni-goettingen.de The activity of myrosinase is essential for the efficient production of isothiocyanates from their glucosinolate precursors in the plant. nih.govnih.gov
The biosynthesis and hydrolysis of glucosinolates are complex and tightly regulated processes. frontiersin.orgnih.gov The type and quantity of glucosinolates produced are genetically determined and influenced by transcription factors, plant hormones like jasmonic acid, and various environmental cues such as nutrient availability. frontiersin.orgmdpi.com
Furthermore, the outcome of glucosinolate hydrolysis is not always the formation of an isothiocyanate. The presence of specifier proteins can alter the chemical rearrangement of the unstable intermediate, leading to a diversity of breakdown products. frontiersin.org For example, in the presence of Epithiospecifier Proteins (ESPs), glucosinolates with a terminal double bond, such as gluconapin, can form epithionitriles instead of isothiocyanates. frontiersin.org Similarly, other proteins like thiocyanate-forming proteins (TFPs) can direct the reaction towards the formation of thiocyanates or simple nitriles. mdpi.comdpi.qld.gov.au This complex regulation allows the plant to produce a varied arsenal (B13267) of chemical defenses from the same precursor molecules. frontiersin.org
Influence of Environmental and Genetic Factors on Endogenous this compound Levels
The endogenous levels of this compound are directly linked to the concentration of its glucosinolate precursor, which is influenced by both genetic and environmental factors. uni-goettingen.denih.gov
Genetic Factors: The genetic makeup of a plant plays a crucial role in determining its glucosinolate profile and concentration. uni-goettingen.denih.gov Different species and even different cultivars within the same species can exhibit significant variations in the types and amounts of glucosinolates they produce. uni-goettingen.de For example, studies in Brassica species have identified specific quantitative trait loci (QTLs) associated with the accumulation of certain glucosinolates. nih.gov While a single QTL on chromosome C05 has been linked to 3-carbon aliphatic glucosinolates, the regulation of 4-carbon aliphatic glucosinolates, the precursors to this compound, appears to be more complex and not governed by a single common regulatory locus. nih.gov The heritable nature of glucosinolate content allows for the possibility of regulating these levels through selective breeding. uni-goettingen.de
Environmental Factors: A variety of environmental conditions can impact the glucosinolate content in plants, and consequently, the potential for this compound formation. These factors include:
Nutrient Availability: The supply of nitrogen and sulfur has been shown to influence glucosinolate levels. uni-goettingen.de
Water Supply: Adequate water is another environmental factor that can affect the concentration of these compounds. uni-goettingen.de
Developmental Stage and Age: The concentration of glucosinolates can change as the plant grows and matures. uni-goettingen.de For instance, some glucosinolates reach their maximum levels in the early vegetative phase and then decrease to a stable concentration. uni-goettingen.de
Climate and Seasonal Variations: Climatic conditions and seasonal changes can also lead to variations in glucosinolate content. nih.govmdpi.com
Post-harvest Storage: The conditions and duration of storage after harvesting can also affect glucosinolate levels in vegetables. mdpi.comfrontiersin.org
Presence and Formation of this compound in Fermented Food Systems
The formation of this compound is a notable occurrence in the fermentation of Brassica vegetables, such as in the production of kimchi and sauerkraut. mdpi.comresearchgate.net This process is intricately linked to the microbial activity inherent in fermentation.
Fermentation is a metabolic process driven by microorganisms that transforms the chemical composition of raw food materials. nih.govmdpi.com In the context of fermented vegetables, lactic acid bacteria (LAB) are the primary microorganisms involved. nih.govmbl.or.kr The process begins when the vegetables, such as cabbage, are chopped or shredded, which disrupts the plant cells and brings the glucosinolate precursor, gluconapin, into contact with the plant's own myrosinase enzyme. researchgate.netmdpi.com This initiates the initial hydrolysis and formation of this compound. mdpi.com
As fermentation progresses, the microbial community, dominated by genera such as Leuconostoc, Lactobacillus, and Weissella in kimchi, continues to alter the food matrix. mbl.or.krnih.gov Some of these bacteria may possess myrosinase-like enzymatic activity, further contributing to the breakdown of any remaining glucosinolates. nih.gov The changing pH during fermentation, particularly the acidification of the environment, also influences the types of breakdown products formed from glucosinolates. mdpi.com
Research on kimchi has shown that 4-isothiocyanatobut-1-ene (an alternative name for this compound) can be detected, and its presence can be correlated with specific bacterial populations. researchgate.netplos.org For instance, some studies have indicated a positive correlation between the detection of this compound in the later stages of fermentation and the presence of Lactobacillus sakei. researchgate.netplos.org Conversely, other research has suggested that kimchi produced by spontaneous fermentation may have a higher content of 4-isothiocyanatobut-1-ene compared to kimchi inoculated with specific LAB starter cultures. researchgate.net Similarly, in sauerkraut, 4-isothiocyanatobut-1-ene has been identified as one of the volatile sulfur compounds, with its levels being potentially higher in some commercial sauerkrauts. mdpi.commdpi.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-butenyl isothiocyanate |
| 4-isothiocyanatobut-1-ene |
| Gluconapin |
| Methionine |
| Allyl isothiocyanate |
| (E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one |
| Dimethyl trisulfide |
| (E)-1-(methyltrisulfanyl)prop-1-ene |
| 1-(methyldisulfanyl)-1-methylsulfanylpropane |
| (methyltetrasulfanyl)methane |
| 1-(methyldisulfanyl)-1-[(E)-prop-1-enyl]sulfanylpropane |
| 1,1-bis(methyldisulfanyl)propane |
| 3,7-dimethyl-2,6-octadienal |
| methyl 2-propenyl trisulfide |
| Zingiberene |
| 2,3-butanediol |
| Diallyl disulfide |
| Acetic acid |
| Dimethyl disulfide |
| 2-isothiocyanatobutane |
| 1-octen-3-ol |
| 2-octen-1-ol |
| 3-octanone |
| 2-undecenal |
| (Z)-2-heptenal |
| Nonanal |
| 1-decanol |
| Ethyl octanoate |
| Sinigrin (B192396) |
| Glucobrassicin |
| Tryptophan |
| Indole-3-carbinol |
| 2-propenylglucosinolate |
| 3-butenylglucosinolate |
| 3-isothiocyanatoprop-1-ene |
| 3,4-Epithiobutanenitrile |
| 1-cyano-2,3-epithiopropane |
| 2-(thiiran-2-yl)acetonitrile |
| Lactic acid |
| Mannitol |
| Acetoin |
| Isothiocyanatocyclopentane |
| Phenethyl isothiocyanate |
| Butanoic acid |
| Hexanoic acid |
| 3-methylbutanoic acid |
| Ethanol |
| 1-hexanol |
| Phenylethyl alcohol |
| Ethyl butanoate |
| Isoamyl acetate |
| Linalool |
| δ-hexalactone |
| 3-methyl-3-butenenitrile |
| γ-dodecalactone |
| δ-nonalactone |
| γ-decalactone |
| Dihydrocarveol |
| 1-butanol |
| Hexanal |
| Methanethiol |
| Methylpyrazine |
| z-3-hexen-ol |
| Heptanol |
| 2-octanol |
| 2-methylpropanoic acid |
| α-pinene |
| Phenylacetaldehyde |
| 2-cyclohexen-1-one |
| N-diethylethanamine |
| Benzaldehyde trans-2-heptenal |
| Ethyl-2-methylpropanoate |
| 1-pentanol |
| E-2-octenal |
| 1,8-cineole |
| Isobutyl acetate |
| Histamine |
| Tyramine |
| Cadaverine |
Chemical Synthesis Approaches for this compound
The chemical synthesis of this compound involves several methodologies aimed at creating the isothiocyanate functional group and the but-1-ene structure.
Development of Efficient and Selective Reaction Pathways
Efficient synthesis of isothiocyanates often relies on the conversion of primary amines. A common method involves the use of thiophosgene (B130339) or its surrogates, such as thiocarbonyl-diimidazole, to react with the corresponding amine. mdpi.com However, due to the hazardous nature of thiophosgene, alternative methods are continuously being developed. mdpi.com
One such pathway involves the use of elemental sulfur. mdpi.com This approach offers a more environmentally friendly alternative for the synthesis of isothiocyanates. mdpi.com Another strategy is the direct conversion of easily prepared chloroximes. nih.govbeilstein-journals.org This method can be expedited using a flow chemistry platform, which allows for the rapid and efficient formation of isothiocyanates without the need for conventional work-up or purification. nih.govbeilstein-journals.org
Stereoselective and Regioselective Synthesis Strategies
The spatial arrangement of atoms and the specific placement of functional groups are critical in determining the properties of a molecule. upol.cz Stereoselective synthesis aims to produce a specific stereoisomer of a product. upol.czethz.ch This can be achieved through various techniques, including the use of chiral starting materials, chiral auxiliaries, or enantioselective catalysts. ethz.ch
Regioselective synthesis focuses on controlling the region of a molecule where a chemical transformation occurs. nih.gov For instance, in the synthesis of complex molecules, controlling the position of acylation or other modifications is crucial. nih.gov The choice of reagents, catalysts, and reaction conditions plays a significant role in achieving high regioselectivity. nih.govnih.gov In the context of this compound, regioselectivity would be important in ensuring the isothiocyanate group is at the C-3 position and the double bond is at the C-1 position.
Utilization of Specific Reagents and Catalysts
The choice of reagents and catalysts is fundamental to the successful synthesis of this compound and its analogs.
| Reagent/Catalyst | Application in Synthesis | Reference |
| Thiophosgene | Traditional reagent for converting primary amines to isothiocyanates. | mdpi.com |
| Elemental Sulfur | A greener alternative for isothiocyanate synthesis. | mdpi.com |
| Immobilized Thiourea (B124793) | Used in flow chemistry as a convenient source of sulfur for isothiocyanate formation. | beilstein-journals.org |
| Copper Catalysts | Can be used in the formation of isothiocyanates from substrates like BrF2CCO2Na, although under harsh conditions. | mdpi.com |
| HZSM-5 | A zeolite catalyst used in the Prins reaction for the synthesis of related unsaturated alcohols. | nih.gov |
| Palladium Catalysts | Used for selective hydrogenation in the synthesis of related unsaturated compounds. | organic-chemistry.org |
Biocatalytic Synthesis of this compound and Structurally Related Compounds
Biocatalysis has emerged as a powerful and green alternative to traditional chemical synthesis, offering high selectivity and mild reaction conditions. nih.govmdpi.com
Enzyme-Mediated Transformations and Bioreaction Optimization
The most common natural source of this compound is the enzymatic hydrolysis of gluconapin, a glucosinolate found in cruciferous vegetables, by the enzyme myrosinase. smolecule.com This process is a key example of enzyme-mediated transformation.
In broader biocatalysis, enzymes are engineered and optimized to perform specific chemical reactions with high efficiency and selectivity. nih.govnih.gov This can involve directed evolution and computationally-guided engineering to improve enzyme activity and stability. nih.gov Whole-cell biocatalysts are often employed, which simplifies the process by avoiding the need for enzyme purification. nih.gov The optimization of bioreactions involves controlling parameters such as temperature, pH, and substrate concentration to maximize product yield.
Application of Flow Chemistry in Biocatalytic Production
Flow chemistry is increasingly being integrated with biocatalysis to create efficient and continuous production systems. nih.govbeilstein-journals.orgresearchgate.net In this approach, the substrate solution is passed through a reactor containing an immobilized enzyme. beilstein-journals.orgau.dk This setup allows for continuous processing, easy product separation, and reuse of the biocatalyst, leading to improved productivity and reduced costs. au.dk
Design and Synthesis of Labeled this compound for Mechanistic Studies
The use of isotopically labeled compounds is a powerful tool for elucidating reaction mechanisms and tracking the metabolic fate of molecules. thieme-connect.comsymeres.com For a compound like this compound, the introduction of stable isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C) can provide valuable insights into its chemical and biological transformations. The design of a synthetic route for labeled this compound would depend on the desired position of the label.
Deuterium Labeling:
Deuterium labeling can be particularly useful for studying kinetic isotope effects, which can help to determine the rate-limiting step of a reaction. thieme-connect.com A general strategy for the synthesis of deuterated alkenyl isothiocyanates involves the deuteration of carbon-carbon triple bonds. researchgate.net For instance, a potential precursor to this compound, but-3-yn-1-amine, could be subjected to a deuteration reaction to introduce deuterium atoms across the triple bond, followed by conversion of the amine group to the isothiocyanate functionality. The transformation of an amine group into an isothiocyanate can be achieved using various reagents, such as thiophosgene or by the decomposition of dithiocarbamate (B8719985) salts. organic-chemistry.orgnih.gov
Carbon-13 Labeling:
Carbon-13 labeling is instrumental for tracking the carbon skeleton of a molecule through a reaction or metabolic pathway using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). symeres.com A plausible synthetic route for ¹³C-labeled this compound can be extrapolated from the synthesis of the structurally similar allyl isothiocyanate-α-¹³C. acs.orgwustl.edu This synthesis involves the reaction of potassium thiocyanate (B1210189) labeled with ¹³C (KS¹³CN) with an appropriate allyl halide. acs.org
A proposed synthesis for this compound, labeled at the isothiocyanate carbon, would involve the reaction of a suitable butenyl halide, such as 4-bromo-1-butene, with potassium ¹³C-thiocyanate.
Table 1: Potential Synthetic Strategies for Labeled this compound
| Label Type | Precursor Example | Labeling Reagent/Method | Subsequent Steps |
| Deuterium (²H) | But-3-yn-1-amine | Deuterium gas (D₂) with a catalyst | Conversion of amine to isothiocyanate |
| Carbon-13 (¹³C) | 4-Bromo-1-butene | Potassium ¹³C-thiocyanate (KS¹³CN) | Nucleophilic substitution |
Mechanistic studies employing these labeled compounds could investigate various reactions, such as cycloadditions or reactions with nucleophiles. For example, the reaction of ¹³C-labeled this compound with an amine to form a thiourea derivative would allow for the precise tracking of the isothiocyanate carbon in the final product. nih.gov
Development of Synthetic Intermediates and Precursors for this compound Functionalization
The functionalization of this compound to create a diverse range of derivatives is of significant interest for developing new compounds with potential biological activities. This requires the development of versatile synthetic intermediates and the use of the parent molecule as a precursor.
A key strategy for functionalization is the introduction of other reactive groups into the molecule. A recent study detailed the dehydrogenative synthesis of N-β-brominated alkenyl isothiocyanates. rsc.org This methodology could potentially be adapted to this compound to generate a bromo-substituted derivative, which would serve as a highly versatile intermediate for further modifications, such as cross-coupling reactions. rsc.org
The isothiocyanate group itself is a key functional group that allows this compound to act as a precursor for a wide array of derivatives. The electrophilic carbon atom of the isothiocyanate is susceptible to nucleophilic attack, most commonly by amines to form substituted thioureas. nih.govmdpi.comuobabylon.edu.iq This reaction is generally high-yielding and allows for the introduction of a wide variety of substituents, depending on the amine used. mdpi.com
These thiourea derivatives can be valuable final products or can serve as intermediates for the synthesis of various heterocyclic compounds. nih.gov For example, treatment of an alkenyl isothiocyanate with morpholine (B109124) has been shown to yield an aminothiazole, demonstrating a cyclization reaction pathway. rsc.org
Furthermore, the alkene moiety in this compound presents another site for functionalization through various addition reactions. masterorganicchemistry.comsavemyexams.com Halogenation, hydrohalogenation, and hydration are all potential reactions that could be explored to create functionalized intermediates. However, the reactivity of the isothiocyanate group must be considered, as it may compete or interfere with reactions at the double bond. Carbocation rearrangements might also occur in addition reactions under acidic conditions. masterorganicchemistry.com
The molecule can also participate in cycloaddition reactions, where the double bond or the isothiocyanate group can act as a dienophile or dipolarophile, leading to the formation of cyclic structures. libretexts.orgslideshare.netelsevier.com
Table 2: Potential Intermediates and Functionalization Products of this compound
| Intermediate/Product Class | Reaction Type | Potential Reagents | Resulting Functional Group/Scaffold |
| Bromo-substituted derivative | Dehydrogenative bromination | N-Bromosuccinimide (NBS) | Bromoalkenyl isothiocyanate |
| Substituted thioureas | Nucleophilic addition | Primary or secondary amines | Thiourea |
| Thiazolidine-2-thiones | Reaction with thiols | Thioglucose with heat | 4-hydroxythiazolidine-2-thione |
| Aminothiazoles | Nucleophilic addition/cyclization | Amines (e.g., morpholine) | Aminothiazole |
| Halogenated derivatives | Electrophilic addition | Br₂, Cl₂ | Dihaloalkyl isothiocyanate |
| Alcohols | Hydration | H₂O, acid catalyst | Hydroxyalkyl isothiocyanate |
The development of these synthetic intermediates and the exploration of the reactivity of this compound as a precursor are crucial for expanding its chemical space and exploring the properties of its derivatives.
Overview of 3 Isothiocyanatobut 1 Ene As a Distinct Research Target
3-Isothiocyanatobut-1-ene is a specific isothiocyanate that has emerged as a noteworthy target for scientific investigation. It can be naturally derived from the hydrolysis of gluconapin (B99918), a glucosinolate found in plants such as mustard seeds. smolecule.com The compound is a colorless to pale yellow liquid and is slightly soluble in water but soluble in organic solvents. ontosight.ai
Its distinct biological activities, particularly its potential anticancer effects, have made it a focal point for ongoing research in medicinal chemistry and nutritional science. smolecule.com Studies have indicated that this compound exhibits cytotoxic properties against various human cancer cell lines. smolecule.com The mechanism is thought to involve the generation of reactive oxygen species and the disruption of mitochondrial membrane potential, ultimately leading to programmed cell death. smolecule.com
Below is a table summarizing the key chemical and physical properties of this compound:
| Property | Value |
| Molecular Formula | C5H7NS |
| Molecular Weight | 113.18 g/mol |
| CAS Number | 3386-97-8 |
| IUPAC Name | 4-isothiocyanatobut-1-ene |
| Appearance | Colorless to pale yellow liquid |
| Odor | Pungent |
| Boiling Point | 163-164 °C at 760 mmHg |
| Solubility | Slightly soluble in water; soluble in organic solvents |
Historical and Current Trajectories in 3 Isothiocyanatobut 1 Ene Studies
Historically, research on isothiocyanates has been closely tied to the study of natural products and their biological effects. The discovery of these compounds in edible plants spurred investigations into their role in human health. Early studies focused on the general properties of isothiocyanates as a class.
More recently, research has become more specific, targeting individual isothiocyanate compounds like 3-isothiocyanatobut-1-ene to understand their unique properties and potential applications. Current research trajectories are exploring its synthesis, reactivity, and biological mechanisms in greater detail. For instance, it has been identified as the major component in the oil of Brassica species, such as B. rapa, where it is the hydrolytic product of the glucosinolate gluconapin (B99918). mdpi.com
Modern synthetic chemistry is also playing a crucial role, with advancements in methods for preparing isothiocyanates from various starting materials. chemrxiv.org These developments are facilitating more in-depth studies of compounds like this compound by providing researchers with greater access to pure samples. The ongoing exploration of its biological activities continues to be a significant driver of research, with a focus on its potential as a lead compound in drug discovery.
An in-depth examination of the chemical compound this compound, this article explores its natural origins and the complex biochemical processes leading to its formation. The focus remains strictly on its botanical distribution and biosynthetic pathways within the plant kingdom.
Chemical Reactivity and Transformation Studies of 3 Isothiocyanatobut 1 Ene
Reactivity of the Isothiocyanate Functional Group
The isothiocyanate group (-N=C=S) is characterized by an electrophilic carbon atom, making it susceptible to attack by various nucleophiles. This reactivity is central to the chemical transformations of 3-isothiocyanatobut-1-ene.
Nucleophilic Addition Reactions
Nucleophilic addition to the isothiocyanate group is a fundamental reaction class for this compound. A variety of nucleophiles, including amines, alcohols, and thiols, can readily add across the C=N or C=S bond, leading to the formation of a range of derivatives.
The reaction with primary and secondary amines typically yields thiourea (B124793) derivatives. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate, followed by proton transfer to the nitrogen atom of the isothiocyanate.
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Primary Amine (R-NH₂) | N-Substituted N'-(but-3-en-2-yl)thiourea | Varies depending on the amine | Data not available |
| Secondary Amine (R₂NH) | N,N-Disubstituted N'-(but-3-en-2-yl)thiourea | Varies depending on the amine | Data not available |
Cycloaddition Reactions (e.g., [2+2], [3+2] cycloadditions)
The isothiocyanate functionality can participate in cycloaddition reactions. For instance, in [3+2] cycloaddition reactions, the isothiocyanate can act as a dipolarophile. While specific examples involving this compound are not prevalent in the searched literature, the general reactivity pattern of isothiocyanates suggests its potential to react with 1,3-dipoles such as azides and nitrile oxides to form five-membered heterocyclic rings. uchicago.edu
Similarly, [2+2] cycloadditions with electron-deficient alkenes could potentially lead to the formation of four-membered rings, although this type of reaction is less common for isothiocyanates compared to other cumulenes like ketenes.
Transformations to Other Sulfur-Nitrogen Containing Heterocycles
The reaction of this compound with bifunctional nucleophiles can lead to the formation of various sulfur-nitrogen containing heterocycles. For example, reaction with amino alcohols or amino thiols could, after the initial nucleophilic addition, undergo intramolecular cyclization to yield oxazolidine-2-thiones or thiazolidine-2-thiones, respectively. The presence of the but-1-ene moiety could further influence these transformations, potentially leading to more complex heterocyclic systems.
Reactivity of the Alkene Moiety (But-1-ene)
The but-1-ene portion of the molecule provides a site for reactions typical of alkenes, including pericyclic reactions.
Ene Reactions and Related Pericyclic Transformations
The alkene moiety, with its allylic hydrogens, is capable of participating in ene reactions. In an ene reaction, an alkene with an allylic hydrogen (the ene) reacts with a compound containing a multiple bond (the enophile) to form a new sigma bond, with the migration of the double bond and a 1,5-hydrogen shift.
In the context of this compound, an intramolecular ene reaction could potentially occur, where the isothiocyanate group acts as the enophile. Thermal activation could lead to a concerted pericyclic transition state, resulting in the formation of a cyclic product. The feasibility and mechanism of such an intramolecular thermal ene reaction would depend on the stereochemical requirements of the transition state and the activation energy of the process. Detailed mechanistic investigations, including kinetic studies and computational modeling, would be necessary to fully elucidate the pathway and determine the stereochemical outcome of such a transformation. While the general principles of thermal ene reactions are well-established, specific studies on this compound are not extensively documented in the available literature.
Electrophilic Addition Reactions Across the Double Bond
The terminal double bond in this compound is susceptible to electrophilic addition reactions. In these reactions, an electrophile adds to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org
The addition of hydrogen halides (HX) to unsymmetrical alkenes like this compound is expected to follow Markovnikov's rule. chemguide.co.uk This rule predicts that the hydrogen atom will add to the carbon atom of the double bond that has the greater number of hydrogen atoms (the terminal carbon), leading to the formation of a more stable secondary carbocation at the carbon bearing the isothiocyanate group. The subsequent attack by the halide anion would result in the corresponding 2-halo-3-isothiocyanatobutane.
Table 2: Predicted Products of Electrophilic Addition to this compound
| Reagent | Predicted Major Product | Reaction Principle |
|---|---|---|
| HBr | 2-Bromo-3-isothiocyanatobutane | Markovnikov Addition chemguide.co.uk |
| HCl | 2-Chloro-3-isothiocyanatobutane | Markovnikov Addition youtube.com |
This table is based on the general principles of electrophilic addition to unsymmetrical alkenes and does not represent specific experimental outcomes for this compound.
Radical Reactions and Polymerization Studies
The alkene functionality of this compound suggests its potential to undergo radical reactions, including polymerization. In a radical polymerization process, a radical initiator would add to the double bond, generating a new radical species that can then react with subsequent monomer units in a chain reaction. lumenlearning.com
While specific studies on the radical polymerization of this compound are not readily found, the general mechanism for the polymerization of vinyl monomers can be applied. The process would involve initiation, propagation, and termination steps. The resulting polymer would be poly(this compound), with the isothiocyanate group as a pendant functionality on the polymer backbone. The properties of such a polymer would be influenced by the presence of the reactive isothiocyanate groups.
Elucidation of Reactive Intermediates Formed from this compound in Chemical Reactions
The chemical reactions of this compound are expected to proceed through various reactive intermediates, depending on the reaction conditions.
Carbocations: In electrophilic addition reactions, the protonation of the double bond would lead to the formation of a secondary carbocation. arkat-usa.org The stability of this carbocation would be a key factor in determining the regioselectivity of the reaction.
Radicals: In radical-mediated processes, the addition of a radical initiator to the double bond would generate a carbon-centered radical. The stability of this radical intermediate would influence the course of polymerization or other radical reactions.
Other Intermediates: The isothiocyanate group itself is highly reactive and can form various intermediates. For example, in reactions with nucleophiles, the carbon atom of the isothiocyanate group is electrophilic and can be attacked to form tetrahedral intermediates.
Photochemical and Thermal Degradation Pathways
The stability of this compound under photochemical and thermal conditions is an important aspect of its chemical profile. While direct studies on this compound are limited, research on analogous alkenyl isothiocyanates provides valuable insights.
The thermal degradation of the closely related allyl isothiocyanate in an aqueous solution at 100°C has been studied. The degradation is complex, leading to a variety of sulfur-containing compounds. The major nonvolatile degradation product was identified as N,N'-diallylthiourea, which is proposed to form from the hydrolysis of allyl isothiocyanate to allylamine, followed by the reaction of the amine with another molecule of the isothiocyanate. dss.go.thnih.gov Other identified volatile products include diallyl sulfide, diallyl disulfide, and various heterocyclic sulfur compounds. dss.go.thnih.gov
Table 3: Thermal Degradation Products of Allyl Isothiocyanate in Aqueous Solution
| Product Class | Specific Compounds Identified |
|---|---|
| Thioureas | N,N'-Diallylthiourea dss.go.thnih.gov |
| Sulfides | Diallyl sulfide, Diallyl disulfide, Diallyl trisulfide dss.go.thnih.gov |
This data is for allyl isothiocyanate and serves as an analogy for the potential thermal degradation of this compound.
Studies on 4-methylsulfinyl-3-butenyl isothiocyanate have also shown its instability in aqueous solutions, where it can undergo cyclization to form a thiazinane derivative. nih.govacs.org This suggests that intramolecular reactions involving the isothiocyanate group and the butenyl chain are possible degradation pathways.
Photochemical degradation pathways for this compound have not been specifically reported. In general, photochemical reactions of alkenes can involve π-π* transitions, leading to the formation of excited states that can undergo various reactions, including isomerization, cyclization, or reactions with other molecules. The isothiocyanate group may also be susceptible to photochemical transformations.
Biochemical Interactions and Mechanistic Investigations of 3 Isothiocyanatobut 1 Ene
Modulation of Cellular Enzyme Activities by 3-Isothiocyanatobut-1-ene
The biological activities of isothiocyanates (ITCs), including this compound, are largely attributed to their ability to modulate the activity of a wide array of cellular enzymes. The electrophilic nature of the isothiocyanate group (–N=C=S) allows these compounds to readily react with nucleophilic moieties, such as the sulfhydryl groups of cysteine residues in proteins, thereby altering their function. This reactivity is central to their influence on various enzymatic systems involved in detoxification, antioxidant defense, and cellular signaling.
Influence on Phase II Detoxifying Enzyme Systems
Isothiocyanates are well-documented inducers of Phase II detoxifying enzymes, which play a crucial role in the metabolism and elimination of xenobiotics and carcinogens. While direct studies on this compound are limited, the broader class of ITCs has been shown to upregulate these enzymes primarily through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. nih.gov
Key Phase II enzymes influenced by ITCs include:
Glutathione (B108866) S-transferases (GSTs): These enzymes catalyze the conjugation of glutathione to a wide variety of electrophilic compounds, rendering them more water-soluble and easier to excrete. ITCs can serve as substrates for GSTs and have also been shown to induce their expression. nih.gov The interplay between ITCs and GSTs is complex; for instance, individuals with certain genetic variations in GSTs may exhibit different responses to dietary ITCs. elsevierpure.comnih.gov
NAD(P)H:quinone oxidoreductase 1 (NQO1): This enzyme is involved in the detoxification of quinones and other electrophilic compounds, protecting cells from oxidative stress. The induction of NQO1 is a hallmark of Nrf2 activation by ITCs.
UDP-glucuronosyltransferases (UGTs): UGTs are responsible for the glucuronidation of various substrates, including toxins and drugs, facilitating their removal from the body. Some ITCs have been observed to induce UGT activity. nih.gov
The induction of these enzymes by ITCs enhances the cellular capacity to neutralize and eliminate potentially harmful substances.
Below is a table summarizing the effects of representative isothiocyanates on the activity of Phase II detoxifying enzymes.
| Enzyme | Isothiocyanate | Cell/Tissue Type | Observed Effect |
| Glutathione S-transferase | General ITCs | Various | Induction of expression nih.gov |
| NAD(P)H:quinone oxidoreductase 1 | 3-Morpholinopropyl ITC | HepG2C8 cells | Increased protein expression nih.gov |
| UDP-glucuronosyltransferase | 3-Morpholinopropyl ITC | Mouse liver | Induced in both Nrf2 (+/+) and Nrf2 (-/-) mice nih.gov |
Effects on Antioxidant Defense Mechanisms and Related Enzymes
In addition to their role in detoxification, ITCs also bolster the cellular antioxidant defense system. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, is implicated in a variety of pathological conditions. ITCs can mitigate oxidative stress by inducing the expression of several key antioxidant enzymes. nih.gov
The primary mechanism for this effect is again the activation of the Nrf2 pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. mdpi.com Electrophilic compounds like ITCs can modify cysteine residues on Keap1, leading to the release of Nrf2, which then translocates to the nucleus and promotes the transcription of antioxidant response element (ARE)-containing genes. frontiersin.org
Enzymes involved in antioxidant defense that are modulated by ITCs include:
Heme oxygenase-1 (HO-1): This enzyme catabolizes heme to produce biliverdin, which is subsequently converted to the potent antioxidant bilirubin.
Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen.
Superoxide (B77818) dismutase (SOD): SODs are a class of enzymes that catalyze the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide. mdpi.com
Glutathione peroxidase (GPx): GPx enzymes catalyze the reduction of hydrogen peroxide and lipid hydroperoxides by glutathione.
The table below illustrates the impact of certain isothiocyanates on antioxidant enzyme activity.
| Enzyme | Isothiocyanate | Cell/Tissue Type | Observed Effect |
| Heme oxygenase-1 | Curcumin-garlic hybrids | SH-SY5Y neuroblastoma | Induction of gene expression via Nrf2 frontiersin.org |
| Catalase | Propyl isothiocyanate | Lepidium sativum seedlings | Increased enzyme activity researchgate.net |
| Superoxide dismutase | Not specified | General | Part of the antioxidant enzyme system mdpi.com |
| Glutathione peroxidase | Not specified | General | Part of the antioxidant enzyme system mdpi.com |
Enzyme Kinetics and Binding Studies
The interaction of this compound with enzymes is predicated on the chemical reactivity of the isothiocyanate functional group. As a highly electrophilic moiety, the central carbon atom of the –N=C=S group is susceptible to nucleophilic attack by amino acid residues on proteins, most notably the sulfhydryl group of cysteine and the amino group of lysine. This interaction typically results in the formation of a covalent bond, leading to the formation of dithiocarbamates.
This covalent modification can have several consequences for enzyme function:
Direct Inhibition: If the modified amino acid residue is located within the active site of the enzyme, the binding of the isothiocyanate can directly inhibit its catalytic activity.
Allosteric Modulation: Covalent binding to a site distinct from the active site can induce conformational changes in the enzyme, leading to either an increase or decrease in its activity.
Disruption of Protein-Protein Interactions: Modification of surface-exposed residues can interfere with the ability of the enzyme to interact with other proteins, thereby affecting its function in larger protein complexes.
Cellular Pathway Interventions by this compound
The electrophilic nature of this compound allows it to interact with and modulate a variety of cellular signaling pathways that are critical for maintaining cellular homeostasis. These interventions are often initiated by the covalent modification of key regulatory proteins, leading to a cascade of downstream effects.
Induction of Specific Cellular Signaling Pathways
The most well-characterized signaling pathway induced by isothiocyanates is the Keap1-Nrf2-ARE pathway. nih.gov This pathway is a primary sensor of oxidative and electrophilic stress in the cell.
The activation of the Nrf2 pathway by ITCs can be summarized as follows:
Keap1 Modification: Isothiocyanates, including presumably this compound, can covalently modify reactive cysteine residues on Keap1, the cytosolic repressor of Nrf2.
Nrf2 Stabilization and Nuclear Translocation: This modification disrupts the Keap1-mediated ubiquitination and subsequent proteasomal degradation of Nrf2. As a result, newly synthesized Nrf2 accumulates in the cytoplasm and translocates to the nucleus. nih.gov
ARE Binding and Gene Transcription: In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.
Induction of Cytoprotective Genes: This binding event initiates the transcription of a battery of genes encoding Phase II detoxifying enzymes and antioxidant proteins, thereby enhancing the cell's protective capacity against various stressors.
In addition to the Nrf2 pathway, ITCs have been reported to modulate other signaling pathways, although the evidence is more established for other ITCs than for this compound specifically. These may include pathways involved in inflammation, such as the NF-κB pathway, and cell survival pathways.
Impact on Core Metabolic and Regulatory Networks
The intervention of this compound in cellular signaling pathways can have a significant impact on core metabolic and regulatory networks. The induction of Phase II enzymes, for example, directly alters the metabolism of both endogenous and exogenous compounds.
Furthermore, the modulation of the cellular redox state through the induction of antioxidant enzymes can have far-reaching consequences for metabolic processes. Many metabolic enzymes are sensitive to the redox environment of the cell, and changes in the levels of reactive oxygen species can alter their activity.
The crosstalk between different signaling pathways also means that the effects of this compound are not limited to a single pathway. For instance, there is evidence of interplay between the Nrf2 and NF-κB pathways, which are central regulators of the cellular response to stress and inflammation, respectively. The activation of Nrf2 by ITCs can lead to the suppression of NF-κB activity, thereby exerting an anti-inflammatory effect.
Research on Signaling Transduction Pathways Affected by this compound
While direct research on the specific signaling transduction pathways affected by this compound is narrowly focused, the broader class of isothiocyanates (ITCs), to which it belongs, is known to modulate multiple critical cellular signaling cascades. The generation of reactive oxygen species (ROS) by ITCs is often a key upstream event that triggers these pathways.
Studies on structurally related ITCs indicate that the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathways are significant targets. For instance, oxidative stress, a known consequence of ITC exposure, can induce the phosphorylation of MAPK family members such as ERK1/2 and p38, as well as STAT3, demonstrating a clear link between ITC-induced stress and the activation of these pathways nih.gov. The MAPK pathways are crucial regulators of cellular activities including proliferation, differentiation, and apoptosis nih.gov. Similarly, the JAK-STAT pathway plays a pivotal role in immunity, cell division, and cell death, communicating signals from outside the cell to the nucleus to activate gene transcription wikipedia.orgfrontiersin.org. The aberrant activation of this pathway is linked to tumorigenesis, and its modulation by phytochemicals is an area of active investigation mdpi.com.
Table 1: Signaling Pathways Modulated by Isothiocyanates
| Pathway | Key Proteins Involved | Cellular Outcome | Reference |
| MAPK Signaling | ERK1/2, p38, JNK | Regulation of apoptosis, proliferation, and differentiation | nih.gov |
| JAK-STAT Signaling | JAK1, JAK2, STAT1, STAT3, STAT5 | Regulation of immunity, cell survival, and apoptosis | nih.govnih.govfrontiersin.org |
Molecular Mechanisms of Action in Biological Systems
The biological activity of this compound is underpinned by several distinct molecular mechanisms that converge to influence cell fate. These mechanisms primarily involve the induction of oxidative stress, disruption of organelle function, and activation of programmed cell death pathways.
Investigations into the Generation of Reactive Oxygen Species by this compound
A central mechanism of action for this compound is the generation of reactive oxygen species (ROS) within cells nih.gov. This increase in intracellular ROS creates a state of oxidative stress that can damage cellular components and trigger downstream signaling events. Studies on other ITCs, such as phenethylisothiocyanate (PEITC) and benzyl (B1604629) isothiocyanate (BITC), have shown that this ROS production is a critical step in their anticancer activity nih.govnih.gov. The induction of ROS by ITCs can lead to the activation of stress pathways that ultimately result in the death of cancer cells nih.govnih.gov. This mechanism is not only a direct cause of cellular damage but also serves as a signal that initiates other processes, including apoptosis and autophagy nih.gov.
Studies on the Disruption of Subcellular Organelle Functions (e.g., Mitochondrial Membrane Potential)
The mitochondrion is a primary target for this compound and other ITCs. A key event following treatment with this compound is the disruption of the mitochondrial membrane potential (ΔΨm) nih.gov. The ΔΨm is crucial for maintaining the proper function of the mitochondria, particularly for ATP synthesis through oxidative phosphorylation nih.gov. Research has demonstrated that various ITCs can directly damage mitochondria, leading to a collapse of the transmembrane potential nih.gov. This disruption impairs energy production and, critically, leads to the release of pro-apoptotic molecules like cytochrome c from the mitochondria into the cytosol, which is a key step in initiating programmed cell death nih.govresearchgate.net.
Mechanistic Research on Programmed Cell Death Induction
This compound has been identified as a potent inducer of programmed cell death, specifically apoptosis, in various human cancer cell lines, including prostate, bone, cervical, liver, neuroblastoma, and breast cancer nih.gov. The mechanistic pathway often involves the activation of a cascade of cysteine proteases known as caspases. Following mitochondrial disruption and the release of cytochrome c, initiator caspases like caspase-9 are activated, which in turn activate executioner caspases, most notably caspase-3 nih.govresearchgate.net. The activation of caspase-3 is a hallmark of apoptosis and is a common mechanism for many chemopreventive ITCs nih.govnih.govscispace.com. This leads to the cleavage of key cellular proteins, such as poly(ADP-ribose) polymerase (PARP), and ultimately results in the characteristic morphological changes of apoptosis and cell death nih.gov.
Table 2: Key Molecular Events in this compound's Mechanism of Action
| Mechanism | Key Event | Downstream Consequence | Reference |
| ROS Generation | Increased intracellular ROS | Oxidative stress, activation of stress signaling pathways | nih.gov |
| Organelle Disruption | Collapse of mitochondrial membrane potential (ΔΨm) | Release of cytochrome c, impaired ATP synthesis | nih.govnih.gov |
| Programmed Cell Death | Activation of caspase-3 | Cleavage of PARP, DNA fragmentation, apoptosis | nih.govnih.gov |
Analysis of Transcriptional, Translational, and Post-Translational Control Alterations
The cellular stress induced by this compound and related compounds can lead to significant alterations in gene expression through transcriptional, translational, and post-translational control mechanisms. Research on BITC has shown that it can alter the expression of numerous genes associated with cell cycle regulation and cell death nih.gov. For example, BITC treatment has been observed to upregulate the expression of DNA-damage-inducible transcripts like DDIT3 and GADD45A in glioblastoma cells nih.gov.
Furthermore, ROS generated by ITCs can trigger complex regulatory cascades. In the case of PEITC, ROS production leads to decreased expression of specific microRNAs (e.g., miR-27a), which in turn induces transcriptional repressors that downregulate specificity protein (Sp) transcription factors nih.gov. These transcription factors control the expression of many genes involved in cancer cell proliferation and survival, so their downregulation is a key anticancer mechanism nih.gov. These findings illustrate that ITCs can reprogram gene expression at multiple levels to exert their biological effects.
Ecological and Inter-Species Chemical Interactions
This compound is a naturally occurring compound found in plants of the Brassicaceae family, where it plays a significant ecological role. It is produced from the enzymatic hydrolysis of a precursor molecule, the glucosinolate gluconapin (B99918). This conversion happens when plant tissues are damaged, releasing the enzyme myrosinase to act on the glucosinolate.
The primary ecological function of this compound and other ITCs is as a defensive chemical. These compounds are part of the plant's allelopathy, which refers to the chemical interactions that influence the growth and development of surrounding organisms zju.edu.cnresearchgate.net. As allelochemicals, ITCs can deter herbivores and protect against pathogens zju.edu.cn. The pungent nature of these compounds acts as a feeding deterrent for many insects and other animals. Phenolic compounds and other secondary metabolites are frequently implicated in plant allelopathy, contributing to a plant's defense against competitors, herbivores, and pathogens nih.gov. The release of these defensive compounds is a crucial survival strategy for many plants in their natural ecosystems zju.edu.cnresearchgate.net.
Plant-Herbivore Chemical Ecology and Defense Mechanisms
The chemical compound this compound is a breakdown product of gluconapin, a type of glucosinolate. Glucosinolates are secondary metabolites found in plants of the Brassicaceae family, such as cabbage and broccoli, and they play a crucial role in the plant's defense against herbivores. ceplas.eu These compounds are not inherently toxic but are stored separately from the enzyme myrosinase within the plant's cells. When a herbivore chews on the plant, the plant tissue is damaged, bringing the glucosinolates and myrosinase into contact. ceplas.eu This interaction triggers a chemical reaction that produces various toxic compounds, including isothiocyanates like this compound, which deter the herbivore from further feeding.
The concentration of these defensive compounds in a plant is not static and can be influenced by herbivore activity. Research has shown that feeding by caterpillars can induce an increase in the production of certain glucosinolates. For instance, in Brassica rapa plants, feeding by Pieris rapae caterpillars parasitized by the gregarious parasitoid Cotesia glomerata led to a significant increase in the concentration of gluconapin. researchgate.net This induced defense mechanism suggests that plants can adjust their chemical defenses in response to the specific threat they are facing.
The effectiveness of these chemical defenses can vary depending on the herbivore. Specialist herbivores, which have co-evolved with these plants, may have mechanisms to tolerate or even detoxify these compounds. However, for generalist herbivores, these isothiocyanates can be potent feeding deterrents and can negatively impact their growth and survival.
Table 1: Induction of Gluconapin in Brassica rapa by Herbivore Feeding
| Herbivore Treatment | Mean Gluconapin Concentration (μmol/g of dry leaf tissue) |
| No Herbivore Damage (Control) | ~0.8 |
| Feeding by Pieris rapae (4th instar) | ~1.5 |
| Feeding by Pieris rapae (5th instar) | ~1.4 |
Interactions with Microbial Populations in Fermentation Processes
The presence and concentration of this compound and its precursor, gluconapin, are significantly impacted by fermentation processes. Fermented foods such as sauerkraut and kimchi, which are made from cruciferous vegetables, undergo a process of lactic acid fermentation driven by various microbial populations.
During the preparation of these fermented foods, the plant material is typically shredded or chopped, which, similar to herbivory, causes the plant cells to rupture and allows the myrosinase enzyme to come into contact with glucosinolates like gluconapin. This initiates the hydrolysis of gluconapin and the formation of this compound and other breakdown products.
Furthermore, the microbial communities involved in fermentation, particularly lactic acid bacteria, can also contribute to the degradation of glucosinolates. researchgate.netmdpi.com Studies on kimchi fermentation have shown that the total glucosinolate content, including major compounds like gluconapin, decreases significantly as fermentation progresses. nih.gov This degradation is attributed to the enzymatic activities of the microorganisms present in the fermentation.
In one study, the total glucosinolate content in kimchi decreased by 31%-97% in moderately fermented samples and by 91%-100% in over-fermented samples compared to non-fermented samples. nih.gov This indicates a rapid breakdown of these compounds during the later stages of fermentation. The transformation of glucosinolates during fermentation can have a significant impact on the flavor, aroma, and potential health-promoting properties of the final product.
Table 2: Degradation of Major Glucosinolates During Kimchi Fermentation
| Fermentation Stage | Relative Abundance of Major Glucosinolates (including Gluconapin) |
| Non-fermented | High |
| Moderately-fermented | Low to Very Low |
| Over-fermented | Very Low to Undetectable |
Analytical Methodologies for the Study of 3 Isothiocyanatobut 1 Ene
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool for isolating and measuring 3-isothiocyanatobut-1-ene, often from complex mixtures derived from plant materials. Both gas and liquid chromatography are principal techniques utilized for this purpose.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The methodology involves separating compounds in a gaseous mobile phase followed by their detection and identification based on their mass-to-charge ratio.
Research has demonstrated the utility of GC-MS for the determination of various isothiocyanates. mdpi.com For instance, the analysis of related compounds like 3-monochloropropane-1,2-diol (3-MCPD) and 1,3-dichloro-2-propanol (B29581) (1,3-DCP) in foodstuffs is commonly performed by GC-MS, highlighting the technique's applicability for trace-level detection. nih.govnih.gov In the context of isothiocyanates, a pre-column derivatization step can be employed to enhance sensitivity and selectivity. mdpi.com One such method involves a cyclocondensation reaction with 1,2-benzenedithiol, which is highly selective for isothiocyanates. mdpi.com
Table 1: Illustrative GC-MS Parameters for Isothiocyanate Analysis
| Parameter | Condition |
| Column Type | Capillary (e.g., HP-1, CP Sil 5 CB) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Initial temp. 40-60°C, ramped to 220-250°C |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |
This table represents typical starting conditions for the analysis of isothiocyanates and would be optimized for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of isothiocyanates, particularly for those that are less volatile or thermally labile. mdpi.com However, the analytical determination of isothiocyanates by HPLC presents challenges due to their instability and the lack of strong chromophores for UV detection. mdpi.comresearchgate.net
To overcome these limitations, derivatization with reagents that introduce a chromophore is a common strategy. acs.org A widely used method involves derivatization with N-acetyl-L-cysteine (NAC), which allows for the sensitive detection of the resulting dithiocarbamates by HPLC coupled with a diode array detector (DAD) or a mass spectrometer. acs.orgmostwiedzy.pl This approach has been successfully applied to determine various isothiocyanates in plant extracts. mostwiedzy.pl
Another challenge in reversed-phase HPLC analysis of isothiocyanates is their potential for precipitation in the chromatographic system, which can lead to inaccurate quantification. researchgate.net Studies have shown that heating the HPLC column to around 60°C can significantly reduce these losses and improve the accuracy of the results. researchgate.net
Table 2: Example HPLC Method Parameters for Derivatized Isothiocyanates
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., BDS HYPERSIL) |
| Mobile Phase | Isocratic or gradient elution with Water:Methanol or Water:Acetonitrile |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV/Vis (e.g., 246 nm) or Mass Spectrometry (MS) |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or elevated (e.g., 60°C) |
This table provides a general framework for an HPLC method; specific parameters would be optimized for this compound analysis.
The continuous effort to improve the analysis of isothiocyanates has led to advancements in column and detector technology. For HPLC, reversed-phase columns, particularly C18 columns, are widely used for the separation of isothiocyanates and their derivatives. mostwiedzy.plnih.gov The choice of stationary phase is critical to achieving the desired resolution and peak shape.
In terms of detection, while UV detectors are common, their sensitivity can be limited for underivatized isothiocyanates. mdpi.com The coupling of HPLC with mass spectrometry (LC-MS) provides a significant advantage in both sensitivity and selectivity, allowing for the confident identification and quantification of target analytes in complex matrices. mostwiedzy.plnih.gov Fluorescence detectors (FLD) can also be employed following derivatization with a suitable fluorescent tag. mdpi.com
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the structural elucidation and functional group analysis of this compound, providing detailed information about its molecular architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive and powerful technique for determining the precise structure of organic molecules. vscht.cz Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of a molecule.
For this compound, ¹H NMR would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts of the protons adjacent to the isothiocyanate group and the vinyl group would be characteristic. For instance, the chemical shift of a -CH₂- group attached to an isothiocyanate is distinct from that of a thiocyanate (B1210189), which can aid in confirming the correct isomer. rsc.org
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| =CH₂ | 5.2 - 5.4 | Doublet of doublets |
| =CH- | 5.7 - 5.9 | Multiplet |
| -CH(NCS)- | 4.0 - 4.2 | Multiplet |
| -CH₃ | 1.5 - 1.7 | Doublet |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
¹³C NMR spectroscopy would complement the ¹H NMR data by showing the number of unique carbon environments, with the carbon of the isothiocyanate group (-N=C=S) having a characteristic chemical shift in the range of 125-140 ppm.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The isothiocyanate group (-N=C=S) has a very strong and characteristic absorption band in the IR spectrum. This band, which arises from the asymmetric stretching vibration of the N=C=S group, typically appears in the region of 2050-2150 cm⁻¹. The presence of a strong absorption in this region is a clear indicator of an isothiocyanate functionality.
Additionally, other functional groups in this compound would also give rise to characteristic IR absorptions:
C=C stretch (alkene): Around 1640-1680 cm⁻¹
=C-H stretch (alkene): Around 3010-3095 cm⁻¹
C-H stretch (alkane): Around 2850-2960 cm⁻¹
The combination of these characteristic bands in the IR spectrum provides a molecular fingerprint that can be used to confirm the identity of this compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact molecular masses of compounds with high accuracy. measurlabs.com This precision is essential for distinguishing between molecules that have the same nominal mass but different elemental compositions. bioanalysis-zone.comnorthwestern.edu In the context of this compound, HRMS provides an accurate mass measurement, which aids in its unequivocal identification and the elucidation of its elemental formula. measurlabs.comnitc.ac.in
The theoretical exact mass of this compound (C₅H₇NS) is calculated by summing the exact masses of its constituent atoms. This calculated value is then compared to the experimentally measured mass obtained from the HRMS instrument. The small difference between these two values, typically in the parts-per-million (ppm) range, confirms the identity of the compound. algimed.com
Table 1: Theoretical Exact Mass Calculation for this compound
| Element | Number of Atoms | Exact Mass (Da) | Total Mass (Da) |
| Carbon (C) | 5 | 12.000000 | 60.000000 |
| Hydrogen (H) | 7 | 1.007825 | 7.054775 |
| Nitrogen (N) | 1 | 14.003074 | 14.003074 |
| Sulfur (S) | 1 | 31.972071 | 31.972071 |
| Total | 113.029920 |
Note: The exact mass of an element is the mass of a specific isotope.
HRMS can be coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) for the analysis of complex mixtures. mdpi.com This combination allows for the separation of this compound from other components in a sample before it is introduced into the mass spectrometer for accurate mass analysis.
Advanced Analytical Techniques for In Situ and In Vivo Detection
Detecting this compound directly within a living organism (in vivo) or in its natural environment (in situ) presents unique challenges due to the complexity of the biological matrix. Advanced analytical techniques are being developed to address these challenges and provide real-time or near-real-time measurements.
One promising approach is the use of biosensors. These devices can be designed to be highly specific for isothiocyanates and can provide a rapid response. For example, a biosensor utilizing an isothiocyanate-responsive promoter linked to a bioluminescent reporter has been developed to quantify isothiocyanates in solutions, plant extracts, and soil. bohrium.com While not specific to this compound, this technology demonstrates the potential for developing targeted biosensors for its in situ detection.
Another approach involves derivatization of the isothiocyanate followed by analysis. For instance, a method involving derivatization with N-acetyl-L-cysteine (NAC) and subsequent separation by high-performance liquid chromatography (HPLC) has been developed for the determination of various isothiocyanates in plant samples. mostwiedzy.pl This method, coupled with a sensitive detector, could be adapted for in vivo studies, such as analyzing bodily fluids for the presence of this compound and its metabolites.
Method Validation and Quality Assurance in this compound Analysis
Method validation is a critical process in analytical chemistry that confirms an analytical procedure is suitable for its intended purpose. researchgate.net For the analysis of this compound, this involves demonstrating that the chosen method is accurate, precise, specific, sensitive, and robust. nih.gov Quality assurance (QA) encompasses all the measures a laboratory takes to ensure the generation of high-quality, reliable data. researchgate.net
The validation of an analytical method for this compound typically involves assessing several key performance characteristics, as outlined by international guidelines such as those from the International Council for Harmonisation (ICH). nih.gov
Table 2: Key Parameters for Analytical Method Validation
| Parameter | Description |
| Specificity | The ability of the method to unequivocally assess the analyte in the presence of components which may be expected to be present. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Source: Adapted from ICH Q2(R1) Guidelines and other sources. nih.govdemarcheiso17025.com
For example, a reversed-phase high-performance liquid chromatographic (RP-HPLC) method developed for the estimation of allyl isothiocyanate was validated for linearity, accuracy, precision, and robustness. nih.gov The linearity was demonstrated over a concentration range of 10–18 μg/mL with a high correlation coefficient (r² ≥ 0.996). nih.gov The accuracy, determined by the standard addition method, showed percentage recoveries between 97.07% and 103.66%. nih.gov The precision was confirmed with low relative standard deviations for intraday (0.02%) and interday (0.22%) analyses. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) were found to be 0.0043 μg/mL and 0.01324 μg/mL, respectively. nih.gov Similar validation procedures would be essential to ensure the reliability of any analytical method used for this compound.
Quality assurance in the analysis of this compound also involves the use of standardized methods, regular calibration of instruments, use of certified reference materials, and participation in proficiency testing schemes where available. researchgate.neteurachem.org These practices help to ensure that the analytical results are consistently accurate and reliable.
Future Research Directions in 3 Isothiocyanatobut 1 Ene Studies
Exploration of Undiscovered Biochemical Pathways and Metabolic Fates
The metabolic fate of most dietary isothiocyanates is understood to proceed primarily through the mercapturic acid pathway. Upon absorption, ITCs are rapidly conjugated with glutathione (B108866) (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs) frontiersin.orgoregonstate.edu. This initial conjugate is then sequentially metabolized to cysteinylglycine, cysteine, and finally N-acetylcysteine conjugates, which are excreted in the urine frontiersin.orgoregonstate.edu.
For 3-Isothiocyanatobut-1-ene, it is presumed to follow this general pathway. However, the influence of its specific alkenyl structure—a four-carbon chain with a terminal double bond—on its metabolic fate is a critical area for future research. The presence of the butenyl group may lead to alternative or undiscovered metabolic pathways. Research should focus on:
Identifying Unique Metabolites: Comprehensive metabolomic studies are needed to identify all breakdown products of this compound in vivo. This could reveal unique phase I or phase II metabolism products beyond the standard mercapturic acid derivatives. For instance, the terminal double bond of the butenyl group could be susceptible to oxidation or other enzymatic modifications prior to or after conjugation.
Enzyme Specificity: Investigating the specific GST isozymes that show the highest affinity for this compound will be crucial. The structure of the ITC side chain is known to influence this specificity, which in turn affects its bioavailability and biological activity frontiersin.org.
Microbiota Interactions: The role of the gut microbiota in metabolizing its precursor, gluconapin (B99918), and this compound itself is another underexplored area. Gut bacteria possess myrosinase-like activity and can generate ITCs from glucosinolates that escape hydrolysis in the upper gastrointestinal tract oregonstate.edu. The specific microbial transformations of the butenyl side chain are currently unknown.
Future studies in this area will clarify the bioavailability and bioactivity of this compound, providing a more complete picture of its journey through the body.
Advanced Synthetic Strategies for Complex Derivatization and Functionalization
The this compound molecule possesses two key reactive sites: the highly electrophilic isothiocyanate group (-N=C=S) and the terminal alkene (C=C). This dual functionality makes it a versatile scaffold for advanced chemical synthesis and the creation of novel derivatives with tailored properties.
Derivatization of the Isothiocyanate Group: The ITC group readily reacts with nucleophiles like amines, thiols, and alcohols researchgate.net. Future research can exploit this reactivity to create libraries of compounds for biological screening. Advanced strategies include:
Synthesis of Heterocycles: Reaction with bifunctional nucleophiles can lead to the formation of complex heterocyclic structures, which are common motifs in pharmacologically active compounds researchgate.net.
Conjugation to Probes and Drugs: The ITC group can be used to covalently link this compound to fluorescent dyes, biotin (B1667282) tags, or other bioactive molecules to create chemical probes or hybrid drugs mostwiedzy.pl.
Functionalization of the Alkene Group: The terminal double bond offers a distinct site for modification, allowing for the preservation of the biologically active ITC moiety.
Thiol-Ene "Click" Chemistry: This highly efficient and specific reaction can be used to attach a wide variety of functional groups to the butenyl chain under mild conditions rsc.org. This strategy could be employed to modify solubility, add targeting ligands, or attach other functional moieties.
Dehydrogenation and Halogenation: Recent advances have shown that alkyl isothiocyanates can undergo dehydrogenation and bromination to create N-β-brominated alkenyl isothiocyanates chemrxiv.orgrsc.org. Applying such strategies could generate novel, highly reactive intermediates from this compound for further chemical elaboration.
| Reactive Site | Reaction Type | Potential Reagent | Resulting Derivative Class | Potential Application |
|---|---|---|---|---|
| Isothiocyanate (-NCS) | Nucleophilic Addition | Primary/Secondary Amines | Thioureas | Pharmaceuticals, Chemical Probes |
| Isothiocyanate (-NCS) | Cyclocondensation | Ortho-phenylenediamine | Benzimidazoles | Bioactive Heterocycles |
| Alkene (-CH=CH₂) | Thiol-Ene Click Reaction | Functionalized Thiols (e.g., Thiol-PEG) | Thioethers | Improved Solubility, Biomolecule Conjugation |
| Alkene (-CH=CH₂) | Hydroformylation | CO/H₂ | Aldehydes | Intermediate for further synthesis |
Deeper Understanding of Molecular Interactions at the Systems Biology Level
Isothiocyanates are known to exert their biological effects by interacting with a multitude of cellular proteins, often through covalent modification of cysteine residues nih.govnih.gov. A systems biology approach, which integrates proteomics, transcriptomics, and metabolomics, is essential to map the complete interaction network of this compound and understand its global impact on cellular function.
Future research should prioritize:
Proteome-Wide Target Identification: Using chemical proteomics with tagged versions of this compound will enable the identification of its direct binding partners in an unbiased, proteome-wide manner nih.gov. This will move beyond candidate targets like Keap1 (a known sensor of ITCs) to uncover novel interactions that may explain its specific bioactivities oregonstate.edu.
Pathway and Network Analysis: Once protein targets are identified, pathway analysis can reveal which cellular signaling networks are most perturbed by the compound. This could include pathways involved in oxidative stress response (Nrf2), inflammation (NF-κB), apoptosis, and cell cycle control, all of which are known to be modulated by other ITCs frontiersin.org.
Comparative Systems Analysis: Comparing the systems-level effects of this compound with other well-studied ITCs (e.g., sulforaphane (B1684495), allyl isothiocyanate) will help to distinguish its unique effects from the general effects of the isothiocyanate class. These differences will likely be attributable to its specific butenyl side chain.
| Protein Target | Biological Function | Potential Consequence of Interaction |
|---|---|---|
| Keap1 | Repressor of Nrf2 transcription factor | Activation of antioxidant response pathways oregonstate.edu |
| Tubulin | Cytoskeleton component | Disruption of microtubule dynamics, cell cycle arrest nih.gov |
| Proteasome Subunits | Protein degradation machinery | Inhibition of protein turnover, induction of apoptosis nih.gov |
| Histone Deacetylases (HDACs) | Epigenetic regulation | Alteration of gene expression patterns oregonstate.edu |
| NF-κB Pathway Proteins | Regulation of inflammation | Anti-inflammatory effects |
Applications in Mechanistic Chemical Biology and Chemical Ecology
The inherent reactivity and biological origin of this compound make it a compelling molecule for applications in both mechanistic chemical biology and chemical ecology.
Mechanistic Chemical Biology: As a small molecule that covalently modifies proteins, this compound can be developed into a chemical probe to study protein function. By synthesizing derivatives with "clickable" tags or photo-crosslinkers, researchers can label, identify, and functionally interrogate its protein targets in living systems. Its relatively simple structure could make it a useful tool for studying the cellular response to electrophilic stress.
Chemical Ecology: this compound is a breakdown product of gluconapin, a glucosinolate found in many Brassica species nih.govmdpi.com. The "mustard oil bomb," where tissue damage releases myrosinase to hydrolyze glucosinolates into volatile ITCs, is a key plant defense mechanism against herbivores and pathogens researchgate.netmdpi.com. Future research could explore:
Specific Ecological Roles: Investigating the specific effectiveness of volatile this compound as a repellent or attractant for particular insects or as an antimicrobial agent against specific plant pathogens mdpi.combiorxiv.org. Its volatility and structure suggest it may have distinct ecological targets compared to less volatile ITCs.
Signaling Molecule: Exploring whether this compound acts as an airborne signaling molecule between plants to prime defenses in neighboring individuals.
Breeding Applications: Understanding the genetic regulation of gluconapin biosynthesis could allow for the breeding of crops with enhanced resistance to specific pests by modulating the production of this compound nih.gov.
By pursuing these future research directions, the scientific community can fully elucidate the role of this compound, transforming it from a lesser-known phytochemical into a valuable molecule for chemical synthesis, biological investigation, and potentially agricultural innovation.
Q & A
What are the key considerations for designing a synthesis protocol for 3-Isothiocyanatobut-1-ene to ensure reproducibility?
Methodological Answer:
To design a reproducible synthesis protocol, focus on:
- Reaction Mechanism Validation : Use kinetic studies (e.g., time-resolved NMR) to confirm intermediate formation and reaction pathways. For example, monitor the thiocyanation step using spectroscopic methods to optimize reagent stoichiometry .
- Purification Strategies : Employ techniques like column chromatography or distillation under inert atmospheres to minimize decomposition. Validate purity via HPLC or GC-MS, ensuring retention times align with reference standards .
- Documentation of Ambiguities : Record variables such as temperature fluctuations or solvent batch variations that may affect yield. Use statistical tools (e.g., ANOVA) to identify significant factors .
How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound derivatives?
Methodological Answer:
Address discrepancies through:
- Comparative Meta-Analysis : Systematically compile NMR data from peer-reviewed studies (e.g., using PubChem or CAS databases) and apply multivariate analysis to identify outliers. Cross-reference with computational predictions (DFT calculations for chemical shifts) .
- Experimental Replication : Synthesize disputed derivatives under controlled conditions and acquire high-resolution spectra. Publish raw data (e.g., FID files) to enable independent verification .
- Contextual Evaluation : Assess whether solvent effects, isotopic impurities, or instrumental calibration differences explain variations. For example, DMSO-d6 vs. CDCl3 can shift proton environments significantly .
What advanced computational methods are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?
Methodological Answer:
Leverage:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict sites of nucleophilic attack. Use software like Gaussian or ORCA with solvent models (e.g., PCM) to simulate reaction environments .
- Molecular Dynamics (MD) Simulations : Model transition states and activation energies for competing pathways (e.g., thiocyanate vs. isothiocyanate reactivity). Validate against experimental kinetics data .
- Machine Learning (ML) : Train models on existing reaction databases (e.g., Reaxys) to predict regioselectivity. Ensure training datasets include structurally analogous isothiocyanates to improve generalizability .
How should researchers design stability studies to evaluate this compound under varying storage conditions?
Methodological Answer:
Adopt a factorial design approach:
- Parameter Selection : Test temperature (-20°C to 40°C), humidity (0-80% RH), and light exposure (UV vs. dark). Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) .
- Analytical Endpoints : Quantify degradation products via LC-MS/MS and track parent compound loss over time. Compare with stability-indicating assays (e.g., forced degradation under acidic/oxidative conditions) .
- Statistical Modeling : Apply Arrhenius equations to extrapolate shelf-life. Report confidence intervals and outlier removal criteria to enhance transparency .
What strategies can mitigate bias when interpreting bioactivity data for this compound in pharmacological studies?
Methodological Answer:
Implement:
- Blinded Experimental Design : Assign compound handling and data analysis to separate teams. Use randomized plate layouts in high-throughput screening .
- Negative Controls : Include isothiocyanate-free analogs to isolate scaffold-specific effects. Validate target engagement via orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
- Data Triangulation : Combine in vitro, in silico, and in vivo results to confirm mechanisms. For example, correlate molecular docking scores with IC50 values and histopathological findings .
How can systematic reviews address gaps in toxicity profiles of this compound?
Methodological Answer:
Follow PRISMA guidelines for rigorous synthesis:
- Search Strategy : Use Boolean operators to query PubMed, Scopus, and ToxNet for in vitro and in vivo toxicity data. Exclude non-peer-reviewed sources (e.g., patents, dissertations) .
- Risk of Bias Assessment : Apply tools like SYRCLE’s RoB tool for animal studies. Weight findings by sample size and methodological rigor (e.g., GLP compliance) .
- Dose-Response Meta-Analysis : Pool data across studies using random-effects models. Report heterogeneity metrics (I²) and explore sources via subgroup analysis (e.g., species, exposure duration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
